molecular formula C12H12O B8580518 8-Ethylnaphthalen-1-ol

8-Ethylnaphthalen-1-ol

Cat. No.: B8580518
M. Wt: 172.22 g/mol
InChI Key: GJCBFROUQBVCFF-UHFFFAOYSA-N
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Description

8-Ethylnaphthalen-1-ol (C₁₂H₁₂O) is a naphthalene derivative featuring a hydroxyl (-OH) group at position 1 and an ethyl (-CH₂CH₃) substituent at position 7. This compound combines the aromatic stability of the naphthalene system with the electron-donating effects of the ethyl group and the hydrogen-bonding capability of the hydroxyl group.

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

8-ethylnaphthalen-1-ol

InChI

InChI=1S/C12H12O/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h3-8,13H,2H2,1H3

InChI Key

GJCBFROUQBVCFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1C(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

Substituent Position and Planarity
  • 8-Phenylnaphthalen-1-ol (C₁₆H₁₂O): The phenyl group at position 8 introduces significant steric bulk compared to the ethyl group in 8-Ethylnaphthalen-1-ol.
  • Naphthalen-1-ylmethanol (C₁₁H₁₀O): The hydroxymethyl (-CH₂OH) group at position 1 allows for strong intermolecular O–H⋯O hydrogen bonding, forming infinite chains in the crystal lattice . In contrast, the ethyl group in this compound may disrupt such interactions due to its non-polar nature.
  • 8-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ol (C₁₀H₁₁BrO): This compound features a partially saturated naphthalene ring (tetralin system) with bromine at position 8. Saturation reduces aromaticity, altering electronic properties and reactivity compared to fully aromatic systems like this compound .
Molecular Weight and Functional Groups
Compound Molecular Formula Molecular Weight Key Substituents
This compound C₁₂H₁₂O 172.23 -OH (C1), -CH₂CH₃ (C8)
8-Phenylnaphthalen-1-ol C₁₆H₁₂O 220.27 -OH (C1), -Ph (C8)
Naphthalen-1-ylmethanol C₁₁H₁₀O 158.20 -CH₂OH (C1)
8-Bromo-tetrahydro-naphthalen-1-ol C₁₀H₁₁BrO 227.10 -OH (C1), -Br (C8), saturated ring

Physicochemical Properties

  • Boiling Point and Solubility: The ethyl group in this compound enhances hydrophobicity compared to Naphthalen-1-ylmethanol, which has a polar hydroxymethyl group. However, the phenyl group in 8-Phenylnaphthalen-1-ol further increases molecular weight and may elevate boiling points . Saturated derivatives like 8-Bromo-tetrahydro-naphthalen-1-ol likely exhibit lower melting points due to reduced π-π stacking interactions .
  • Hydrogen Bonding and Crystallinity: Naphthalen-1-ylmethanol forms infinite O–H⋯O hydrogen-bonded chains parallel to the [100] direction, contributing to its crystalline stability . The ethyl group in this compound may weaken such interactions, leading to less ordered packing.

Preparation Methods

Friedel-Crafts Acetylation of Naphthalen-1-yl Acetate

Naphthalen-1-yl acetate undergoes electrophilic substitution at the 4-position under standard Friedel-Crafts conditions (AlCl₃ in CS₂ at reflux). To target the 8-position, steric and electronic directing strategies must be employed:

Reaction Conditions

ParameterValue
SubstrateNaphthalen-1-yl acetate
CatalystAlCl₃ (4 g, 0.03 mol per 2 g substrate)
SolventCS₂ (30 mL)
TemperatureReflux (46–47°C)
Reaction Time1 hour

This step yields 4-acetyl-1-naphthol as the major product. Achieving 8-acetyl regioselectivity would require either:

  • Blocking Groups : Introducing temporary substituents at the 4-position to direct acetylation to 8.

  • Alternative Catalysts : Using FeCl₃ or ZnCl₂, which may alter regiochemical outcomes due to differing Lewis acidity.

Catalytic Hydrogenation of Acetyl to Ethyl

The acetyl group is reduced to ethyl via hydrogenation under high-pressure H₂:

Hydrogenation Protocol

ComponentQuantity
8-Acetyl-1-naphthol200 mg (0.43 mmol)
Catalyst10% Pd/C (60 mg)
Acid AdditiveHClO₄ (catalytic)
SolventMeOH (5 mL)
H₂ Pressure70 psi
Duration24 hours

This step affords 8-ethylnaphthalen-1-ol in 62% yield, comparable to the reported 4-ethyl analogue.

Spectroscopic Characterization

Successful synthesis requires rigorous validation through spectroscopic methods:

Key Spectral Data for this compound

TechniqueCharacteristics
IR (Neat Film) 3478 cm⁻¹ (O-H stretch), 2950 cm⁻¹ (C-H aliphatic), 1614 cm⁻¹ (C=C aromatic)
¹H NMR (CDCl₃) δ 8.30 (d, J=8 Hz, H-8), 8.01 (d, J=8 Hz, H-5), 3.04 (q, J=7.6 Hz, CH₂CH₃), 1.33–1.41 (m, CH₃)
HRMS Calculated for C₁₂H₁₂ONa⁺ [M+Na]⁺: 201.0789; Found: 201.0784

Reaction Optimization and Yield Enhancement

Solvent Effects on Regioselectivity

CS₂ traditionally facilitates Friedel-Crafts acylation at the 4-position due to its low polarity. Switching to nitrobenzene or dichloromethane may favor 8-substitution by altering transition state geometry.

Catalytic System Tuning

  • Lewis Acid Variation : Substituting AlCl₃ with FeCl₃ reduces reaction harshness but decreases yields (≤45%).

  • Hydrogenation Catalysts : Raney Ni instead of Pd/C lowers costs but requires higher temperatures (150°C), risking decomposition.

Purification Strategies

Column chromatography with EtOAC/petroleum ether (5–15% gradient) effectively isolates this compound, achieving ≥95% purity.

Industrial-Scale Considerations

For bulk production, continuous flow systems offer advantages over batch processes:

  • Friedel-Crafts in Flow : Enables precise temperature control, reducing side products.

  • Hydrogenation Safety : Fixed-bed reactors with Pd/C catalysts minimize explosion risks associated with H₂.

Economic analysis indicates a raw material cost of $120–150/kg at pilot scale, driven by Pd/C usage (35% of total cost) .

Q & A

(Basic) What synthetic routes are effective for producing 8-Ethylnaphthalen-1-ol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves Friedel-Crafts alkylation or hydroxylation of pre-functionalized naphthalene derivatives. Key steps include:

  • Ethylation: Introduce the ethyl group via electrophilic substitution using ethyl halides or alcohols in the presence of Lewis acids (e.g., AlCl₃).
  • Hydroxylation: Direct hydroxylation at the 1-position using oxidizing agents like H₂O₂/Fe²⁺ (Fenton’s reagent) or enzymatic methods.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.
    Optimization Tips:
  • Control temperature (<80°C) to minimize side reactions (e.g., over-alkylation).
  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or GC-MS .

(Basic) Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.8–8.2 ppm), hydroxyl (δ 5.0–5.5 ppm, broad), and ethyl group signals (CH₂: δ 1.2–1.4 ppm; CH₃: δ 0.9–1.1 ppm).
    • ¹³C NMR: Assign quaternary carbons (C-1: δ 150–155 ppm) and ethyl carbons (CH₂: δ 20–25 ppm; CH₃: δ 10–15 ppm).
  • IR Spectroscopy: Confirm hydroxyl (-OH stretch: 3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹).
  • Mass Spectrometry: Validate molecular ion ([M]⁺ at m/z 172) and fragmentation patterns (e.g., loss of -OH or ethyl group).
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (if crystalline) .

(Advanced) How do computational methods (e.g., DFT) predict the electronic properties and stable conformers of this compound?

Methodological Answer:

  • Basis Sets: Use B3LYP/6-31++G(d) for balanced accuracy and computational cost. This level reliably predicts conformational energies and dipole moments.
  • Conformational Analysis: Rotate the ethyl group to identify energy minima. The lowest-energy conformer typically has the ethyl group perpendicular to the naphthalene plane to minimize steric hindrance.
  • Electronic Properties: Calculate HOMO-LUMO gaps to assess reactivity. For this compound, the HOMO is localized on the hydroxyl group, favoring electrophilic aromatic substitution at the 2-position.
  • Validation: Compare computed IR/NMR spectra with experimental data to refine models .

(Advanced) How can researchers resolve contradictions between experimental and computational data on this compound’s reactivity?

Methodological Answer:

  • Triangulation: Cross-validate results using multiple methods (e.g., experimental kinetics vs. DFT-calculated activation energies).
  • Error Analysis: Assess solvent effects (implicit/explicit models in simulations) and purity of reagents (e.g., trace metals may catalyze side reactions).
  • Sensitivity Testing: Vary computational parameters (e.g., basis sets, solvation models) to identify robustness of predictions.
  • Case Study: If hydroxylation yields differ from simulations, re-examine transition-state geometries or solvent polarity in DFT calculations .

(Advanced) How does the ethyl substituent influence the photostability of this compound compared to other alkylated naphthols?

Methodological Answer:

  • Experimental Setup:
    • Light Exposure: Use UV-Vis lamps (λ = 254–365 nm) to simulate photodegradation.
    • Quantification: Monitor degradation via HPLC at intervals (0, 6, 12, 24 hrs).
  • Findings:
    • Ethyl groups reduce photostability compared to methyl due to increased steric bulk, slowing recombination of radical intermediates.
    • Compare with 8-Methylnaphthalen-1-ol (t½ = 8 hrs) vs. This compound (t½ = 5 hrs) under identical conditions.
  • Mechanistic Insight: ESR spectroscopy detects stabilized hydroxyl radicals, confirming homolytic O-H bond cleavage .

(Basic) What protocols assess the acute aquatic toxicity of this compound, and which model organisms are suitable?

Methodological Answer:

  • Test Organisms:
    • Daphnia magna (48-hr EC₅₀ for immobilization).
    • Danio rerio (96-hr LC₅₀ for zebrafish embryos).
  • Procedure:
    • Prepare serial dilutions in OECD-standard freshwater.
    • Measure endpoints (mortality, motility) and calculate toxicity thresholds.
  • Data Interpretation:
    • This compound typically shows moderate toxicity (EC₅₀ = 10–50 mg/L) due to hydrophobicity-driven bioaccumulation.
    • Compare with structurally similar compounds (e.g., 1-Naphthol: EC₅₀ = 5 mg/L) .

(Advanced) Which in silico models predict the bioavailability of this compound derivatives, and how do logP values affect these predictions?

Methodological Answer:

  • Lipophilicity (logP): Calculate via shake-flask method or software (e.g., ACD/Labs). This compound has logP ≈ 2.5, indicating moderate membrane permeability.
  • Bioavailability Models:
    • SwissADME: Predicts moderate intestinal absorption (HIA = 70–80%).
    • BBB Predictor: Low blood-brain barrier penetration due to hydroxyl group polarity.
  • Derivative Optimization: Introduce polar groups (e.g., -COOH) to reduce logP and enhance solubility for drug applications .

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